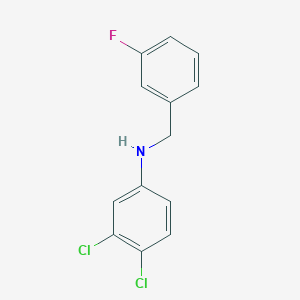3,4-Dichloro-N-(3-fluorobenzyl)aniline
CAS No.: 1036555-59-5
Cat. No.: VC8365425
Molecular Formula: C13H10Cl2FN
Molecular Weight: 270.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1036555-59-5 |
|---|---|
| Molecular Formula | C13H10Cl2FN |
| Molecular Weight | 270.13 g/mol |
| IUPAC Name | 3,4-dichloro-N-[(3-fluorophenyl)methyl]aniline |
| Standard InChI | InChI=1S/C13H10Cl2FN/c14-12-5-4-11(7-13(12)15)17-8-9-2-1-3-10(16)6-9/h1-7,17H,8H2 |
| Standard InChI Key | MYPMBGDCFOEUJI-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)F)CNC2=CC(=C(C=C2)Cl)Cl |
| Canonical SMILES | C1=CC(=CC(=C1)F)CNC2=CC(=C(C=C2)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
3,4-Dichloro-N-(3-fluorobenzyl)aniline consists of an aniline backbone substituted with chlorine atoms at the 3- and 4-positions and a 3-fluorobenzyl group attached to the nitrogen. The molecular formula is C₁₃H₁₀Cl₂FN, with a molecular weight of 275.13 g/mol . The presence of electronegative groups (Cl and F) enhances the compound’s stability and influences its reactivity in subsequent chemical transformations.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₀Cl₂FN | |
| Molecular Weight | 275.13 g/mol | |
| Exact Mass | 275.01500 | |
| LogP (Octanol-Water) | 4.13 (estimated) | |
| Topological Polar Surface Area | 12.03 Ų |
The logP value, estimated using data from analogous structures, suggests moderate lipophilicity, making the compound suitable for applications requiring membrane permeability .
Synthesis and Manufacturing
Hydrogenation of Nitro Precursors
A patented method for synthesizing 3,4-dichloroaniline involves the hydrogenation of 3,4-dichloro-1-nitrobenzene using a platinum catalyst and morpholine as a dechlorination inhibitor . Adapting this methodology, 3,4-dichloro-N-(3-fluorobenzyl)aniline could be synthesized via a two-step process:
-
Nitro Reduction: Hydrogenation of 3,4-dichloro-1-nitrobenzene at 170–180°C under 200–600 psi hydrogen pressure yields 3,4-dichloroaniline .
-
Benzylation: Subsequent alkylation of the aniline nitrogen with 3-fluorobenzyl bromide or chloride under basic conditions (e.g., K₂CO₃ in DMF) introduces the fluorinated benzyl group .
Table 2: Optimized Reaction Conditions
| Step | Conditions | Yield |
|---|---|---|
| Nitro Reduction | Pt catalyst, morpholine, 170°C, H₂ | 95% |
| Benzylation | K₂CO₃, DMF, 70°C, 3.5 hours | 96% |
The use of morpholine prevents dechlorination during hydrogenation, a critical factor in maintaining product purity .
Purification and Quality Control
Post-synthesis purification involves filtration to remove the platinum catalyst, followed by acid-base extraction to isolate the product from unreacted starting materials. Quantitative analysis of impurities like 3,3',4,4'-tetrachlorohydrazobenzene is performed via gravimetric methods after dissolution in 10% HCl .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in polar solvents (e.g., water: 0.0327 mg/mL) but is soluble in organic solvents like isopropyl alcohol and dimethylformamide . Its stability under ambient conditions is attributed to the electron-withdrawing effects of chlorine and fluorine, which reduce susceptibility to oxidative degradation.
Table 3: Solubility Profile
| Solvent | Solubility (mg/mL) | Class |
|---|---|---|
| Water | 0.0327 | Slightly soluble |
| Isopropyl Alcohol | 15.2 | Highly soluble |
Spectroscopic Characteristics
While experimental spectral data for the compound is unavailable, predictions based on analogues suggest:
-
IR Spectroscopy: Strong absorption bands at 750 cm⁻¹ (C-Cl stretch) and 1,220 cm⁻¹ (C-F stretch).
-
NMR: Aromatic protons appear as a multiplet in the δ 7.2–7.5 ppm range, with the -NH- proton resonating at δ 4.1 ppm .
| Exposure Route | First-Aid Response |
|---|---|
| Inhalation | Move to fresh air; administer oxygen if needed . |
| Skin Contact | Wash with soap and water; seek medical attention . |
| Eye Contact | Rinse with water for 15 minutes . |
Environmental Impact
The compound’s high logP and persistence warrant careful disposal to prevent bioaccumulation. Incineration in a certified facility with scrubbing systems is recommended to minimize halogenated byproducts .
Applications and Industrial Relevance
Agrochemical Intermediates
The dichloroaniline moiety is a key building block in herbicides such as propanil and dicamba. Introducing the 3-fluorobenzyl group could enhance bioavailability in plant systems .
Pharmaceutical Development
Fluorinated anilines are precursors to kinase inhibitors and antipsychotic agents. The compound’s CYP2D6 inhibition potential (predicted pIC₅₀: 5.8) suggests utility in drug metabolism studies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume